molecular formula C9H16F2N2O2 B13008921 tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate

tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate

Cat. No.: B13008921
M. Wt: 222.23 g/mol
InChI Key: YEMNYXAJDCUWRF-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate is a carbamate-protected azetidine derivative characterized by a four-membered azetidine ring substituted with a difluoromethyl (-CF₂H) group at the 3-position and a tert-butoxycarbonyl (Boc) group on the nitrogen (Fig. 1). The Boc group serves as a protective moiety for the amine, enhancing solubility and stability during synthetic processes . The azetidine core introduces conformational rigidity, while the difluoromethyl substituent modulates electronic and steric properties, influencing reactivity and interactions in biological systems.

Properties

Molecular Formula

C9H16F2N2O2

Molecular Weight

222.23 g/mol

IUPAC Name

tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate

InChI

InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-9(6(10)11)4-12-5-9/h6,12H,4-5H2,1-3H3,(H,13,14)

InChI Key

YEMNYXAJDCUWRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CNC1)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethylated azetidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated azetidine derivatives, while reduction can produce the corresponding amines .

Scientific Research Applications

tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The azetidine ring structure also contributes to its unique reactivity and stability .

Comparison with Similar Compounds

Ring Size and Substitution

Azetidine vs. tert-Butyl N-[(3R,5R)-5-(Difluoromethyl)-3-piperidyl]carbamate (): The 6-membered piperidine ring reduces ring strain, improving synthetic yields (≥97% purity) but increasing conformational flexibility, which may reduce selectivity .

Substituent Effects

  • Fluorine Substitution :
  • Difluoromethyl (-CF₂H): Balances electron-withdrawing effects and lipophilicity (ClogP ≈ 1.5–2.0), enhancing metabolic stability compared to non-fluorinated analogs.
  • N-Methylation: tert-Butyl N-(azetidin-3-yl)-N-methyl-carbamate () introduces steric hindrance at the nitrogen, reducing hydrogen-bonding capacity and altering pharmacokinetics .

Protecting Groups

The Boc group is widely used for amine protection due to its stability under basic conditions and ease of removal with acids. Compounds like tert-butyl (1-(7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl)azetidin-3-yl)carbamate () demonstrate the Boc group’s role in improving solubility during coupling reactions (yield: 33%) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP Solubility (mg/mL)
tert-Butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate C₉H₁₆F₂N₂O₂ 222.24 1.8 ~5–10 (DMSO)
Fluoromethyl analog () C₉H₁₇FN₂O₂·HCl 240.70 0.8 >20 (DMSO)
Piperidine analog () C₁₁H₂₀F₂N₂O₂ 250.28 2.2 ~2–5 (DMSO)

Biological Activity

tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate, also known by its CAS number 2708287-78-7, is a synthetic compound that has garnered attention due to its potential biological activities. This compound's structure features a difluoromethyl group attached to an azetidine ring, which may influence its interaction with biological targets. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H16F2N2O2C_8H_{16}F_2N_2O_2. Its structure includes a tert-butyl group and a carbamate functional group, which are known to enhance solubility and bioavailability.

PropertyValue
Molecular Weight202.23 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number2708287-78-7

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in cancer therapy and neuropharmacology. The difluoromethyl group may enhance the compound's ability to interact with enzymes or receptors involved in these pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, azetidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study evaluating related azetidinones demonstrated IC50 values as low as 9 nM against HT-29 colon cancer cells and 17 nM against MCF-7 breast cancer cells, suggesting potent activity that could be relevant for this compound as well .

Pharmacological Effects

The pharmacological profile of this compound suggests several potential applications:

  • Antitumor Activity : Preliminary studies show that azetidine derivatives can inhibit tubulin assembly and induce apoptosis in cancer cells.
  • Neuropharmacological Effects : Compounds with similar structures have been investigated for their potential to modulate neurotransmitter systems, which may lead to applications in treating neurological disorders.

Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of azetidinone derivatives revealed that certain modifications significantly enhanced cytotoxicity against cancer cell lines. The study reported that the introduction of difluoromethyl groups improved the compounds' efficacy against resistant cancer strains .

Study 2: Neuropharmacological Potential

Another research effort explored the effects of azetidine derivatives on ion channels related to neuronal excitability. The findings suggested that these compounds could modulate potassium channels, leading to potential applications in treating epilepsy and other neurological disorders .

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